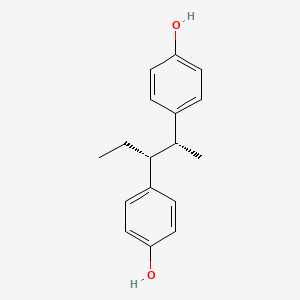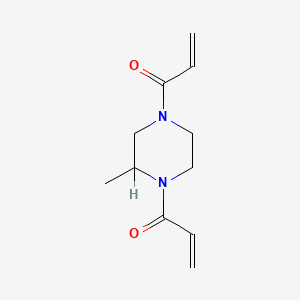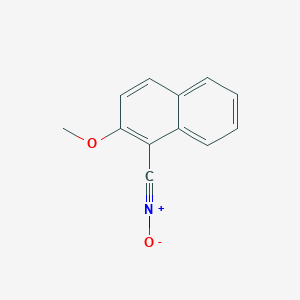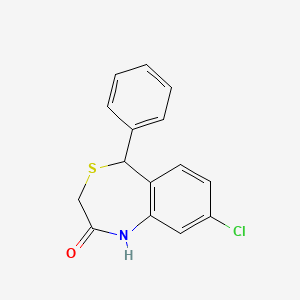
Beryllium--titanium (2/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beryllium–titanium (2/1) is an intermetallic compound composed of beryllium and titanium in a 2:1 ratio. This compound is known for its unique properties, including high strength, low density, and excellent thermal stability. These characteristics make it valuable in various industrial and scientific applications, particularly in aerospace and nuclear industries .
准备方法
Synthetic Routes and Reaction Conditions
Beryllium–titanium (2/1) can be synthesized through various methods, including direct reaction of beryllium and titanium at high temperatures. The process typically involves heating the metals in a vacuum or inert atmosphere to prevent oxidation. The reaction can be represented as:
2Be+Ti→Be2Ti
Another method involves the reduction of beryllium and titanium oxides using a reducing agent such as magnesium or calcium. This method requires careful control of temperature and pressure to ensure the formation of the desired intermetallic compound .
Industrial Production Methods
In industrial settings, beryllium–titanium (2/1) is often produced using plasma sintering techniques. This method involves the use of high-energy plasma to sinter beryllium and titanium powders, resulting in a dense and homogeneous intermetallic compound. The sintering process is typically carried out at temperatures ranging from 900°C to 1000°C .
化学反应分析
Types of Reactions
Beryllium–titanium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Beryllium–titanium (2/1) can be oxidized to form beryllium oxide and titanium dioxide. This reaction typically occurs at elevated temperatures and in the presence of oxygen.
Be2Ti+3O2→2BeO+TiO2
-
Reduction: : The compound can be reduced using strong reducing agents such as lithium or sodium. This reaction is often carried out in a molten salt medium to facilitate the reduction process.
-
Substitution: : Beryllium–titanium (2/1) can undergo substitution reactions with halogens, resulting in the formation of beryllium halides and titanium halides .
Common Reagents and Conditions
Common reagents used in the reactions of beryllium–titanium (2/1) include oxygen, halogens, and reducing agents such as lithium and sodium. The reactions are typically carried out at high temperatures and in controlled atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from the reactions of beryllium–titanium (2/1) include beryllium oxide, titanium dioxide, beryllium halides, and titanium halides. These products have various applications in materials science and industrial processes .
科学研究应用
Beryllium–titanium (2/1) has a wide range of scientific research applications due to its unique properties.
-
Chemistry: : In chemistry, it is used as a catalyst in various reactions, including hydrogenation and dehydrogenation processes.
-
Biology and Medicine: : Although not commonly used in biological applications, beryllium–titanium (2/1) has potential in medical research due to its biocompatibility and low toxicity. It is being investigated for use in medical implants and devices .
-
Industry: : In the aerospace industry, beryllium–titanium (2/1) is used in the production of lightweight and high-strength components. Its excellent thermal stability makes it suitable for use in high-temperature environments. Additionally, it is used in the nuclear industry as a neutron reflector and moderator .
作用机制
The mechanism of action of beryllium–titanium (2/1) involves its interaction with various molecular targets and pathways. In catalytic applications, the compound facilitates the activation and transformation of reactant molecules through its surface-active sites. The high surface area and unique electronic properties of beryllium–titanium (2/1) contribute to its catalytic efficiency .
In industrial applications, the compound’s high strength and thermal stability are attributed to its intermetallic bonding and crystal structure. The strong bonding between beryllium and titanium atoms results in a material that can withstand extreme conditions without degradation .
相似化合物的比较
Beryllium–titanium (2/1) can be compared with other intermetallic compounds such as beryllium–aluminum (2/1) and beryllium–magnesium (2/1).
-
Beryllium–aluminum (2/1): : This compound has similar properties to beryllium–titanium (2/1) but with slightly lower thermal stability and strength. It is used in applications where weight reduction is critical, such as in aerospace components .
-
Beryllium–magnesium (2/1): : This compound is known for its excellent corrosion resistance and lightweight properties. It is used in marine and automotive applications where exposure to harsh environments is common .
The uniqueness of beryllium–titanium (2/1) lies in its combination of high strength, low density, and excellent thermal stability, making it suitable for a wide range of demanding applications .
属性
CAS 编号 |
12232-44-9 |
|---|---|
分子式 |
Be2Ti |
分子量 |
65.891 g/mol |
InChI |
InChI=1S/2Be.Ti |
InChI 键 |
PDXXKPBFQHFEPM-UHFFFAOYSA-N |
规范 SMILES |
[Be].[Be].[Ti] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(But-2-yn-1-yl)selanyl]benzene](/img/structure/B14712611.png)








![4-tert-butyl-2-[(E)-phenyldiazenyl]phenol](/img/structure/B14712669.png)

![5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione](/img/structure/B14712690.png)

![N-[(Benzyloxy)carbonyl]-L-tryptophyl-L-phenylalaninamide](/img/structure/B14712695.png)
